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Compound of Interest

Compound Name: (R)-2-(Thiophen-3-yl)piperidine

Cat. No.: B12864632

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical
characteristics of the chiral heterocyclic compound, (R)-2-(Thiophen-3-yl)piperidine. Due to
the limited availability of specific experimental data for this particular enantiomer, this document
also incorporates data from closely related analogs and outlines general experimental
protocols applicable to the characterization of thiophene-piperidine derivatives. This information
is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis,
and development of novel therapeutics based on this scaffold.

Core Physicochemical Data

The precise experimental physicochemical properties of (R)-2-(Thiophen-3-yl)piperidine are
not extensively reported in publicly available literature. However, based on the analysis of its
structural components—a piperidine ring and a thiophene moiety—and data from analogous
compounds, the following properties can be predicted. For comparative purposes, data for the
related compound 1-(Thiophen-2-yl)piperidine is included.

Table 1: Physicochemical Properties of (R)-2-(Thiophen-3-yl)piperidine and Related
Compounds
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(R)-2-(Thiophen-3-

1-(Thiophen-2-yl)piperidine

Propert l)piperidine
S yhp p- ) (Computed)[1]
(Predicted/Estimated)
Molecular Formula CoH13NS CoH13NS
Molecular Weight 167.27 g/mol 167.27 g/mol
CAS Number 526183-33-5 19983-20-1
Expected to be a colorless to
Appearance pale yellow oil or low-melting -
solid
Boiling Point Not available Not available
Melting Point Not available Not available
pKa (of the piperidine nitrogen)  Estimated 8.5 - 10.5 Not available
LogP (Octanol-Water Partition )
o Estimated 2.0 - 3.0 2.9
Coefficient)
Expected to be soluble in
organic solvents like methanol,
Solubility ethanol, dichloromethane, and Not available

DMSO. Limited solubility in

water.

Note: The predicted and estimated values are based on the chemical structure and data from
similar compounds. Experimental verification is highly recommended.

Synthesis and Characterization

The synthesis of (R)-2-(Thiophen-3-yl)piperidine can be approached through various
established methods for the preparation of substituted piperidines. A common strategy involves
the asymmetric reduction or resolution of the corresponding imine or enamine precursors.

General Synthetic Approach
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A plausible synthetic route is outlined below. This represents a generalized workflow for the
synthesis of chiral 2-substituted piperidines.

Starting Materials

3-Bromothiophene Pyridine-2-carbaldehyde

Mg, THF

Intermediate Synthesis

Grignard Reagent

Pyridine-2-carbaldehyde
\i

Thiophen-3-yl(pyridin-2-yl)methanol

e.g., MnO2

Piperidine Ring Formation

Oxidation

Thiophen-3-yl(pyridin-2-yl)methanone

H2, Pd/C, NH3

Reductive Amination

Chiral Resolution

2-(Thiophen-3-yl)piperidine (racemic)

+ Chiral Acid

Diastereomeric Salt Formation

Fractional Crystallization

Separation & Neutralization

(R)-2-(Thiophen-3-yl)piperidine
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Caption: Generalized synthetic workflow for (R)-2-(Thiophen-3-yl)piperidine.

Experimental Protocols

Detailed experimental protocols for the characterization of (R)-2-(Thiophen-3-yl)piperidine
would follow standard analytical chemistry techniques for small organic molecules.

Table 2: Key Experimental Protocols for Characterization
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Experiment

Methodology

Expected Outcome

Nuclear Magnetic Resonance

(NMR) Spectroscopy

1H and 13C NMR spectra are
recorded on a 300 or 500 MHz
spectrometer using CDCls or
DMSO-ds as the solvent.

The spectra will confirm the
chemical structure by showing
the characteristic chemical
shifts and coupling constants
for the protons and carbons of
the thiophene and piperidine

rings.

Mass Spectrometry (MS)

Electron ionization (EI) or
electrospray ionization (ESI)
mass spectrometry is used to
determine the molecular

weight.

A molecular ion peak
corresponding to the exact
mass of the compound
(CoH13NS) will be observed.

Fourier-Transform Infrared

(FTIR) Spectroscopy

The IR spectrum is recorded
using a KBr pellet or as a thin

film.

Characteristic absorption
bands for N-H stretching
(around 3300 cm™1), C-H
stretching (aromatic and
aliphatic), and C-S stretching

will be present.

Chiral High-Performance
Liquid Chromatography
(HPLC)

A chiral stationary phase (e.g.,
cellulose or amylose-based) is
used with a suitable mobile
phase (e.g.,
hexane/isopropanol) to

separate the enantiomers.

The enantiomeric purity of the

(R)-isomer can be determined.

Melting Point Determination

For solid samples, a standard
melting point apparatus is

used.

Provides a measure of the

purity of the compound.

Solubility Assessment

A known amount of the
compound is added to a
specific volume of solvent at a
given temperature, and the
concentration of the saturated

solution is determined.

Quantitative solubility data in
various pharmaceutically

relevant solvents.
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The acid dissociation constant

Potentiometric titration or UV- of the piperidine nitrogen, a
pKa Determination spectrophotometric methods key parameter for
can be employed. understanding its behavior in

biological systems.

Potential Biological Activity and Signaling Pathways

Thiophene-piperidine derivatives have been investigated for their potential as modulators of
various biological targets. While the specific biological activity of (R)-2-(Thiophen-3-
yl)piperidine is not well-documented, related compounds have shown activity as
acetylcholinesterase (AChE) inhibitors, HIV-1 non-nucleoside reverse transcriptase inhibitors
(NNRTIs), and ligands for sigma receptors.[2][3][4]

The following diagram illustrates a hypothetical mechanism of action as an
acetylcholinesterase inhibitor, a common target for this class of compounds in the context of
Alzheimer's disease research.

Cholinergic Synapse Inhibitory Action
Acetylcholine (ACh) Tttt (R)-2-(Thiophen-3-yl)piperidine
|
Binding & Signal Hydralysis Inhibition
|

Postsynaptic Receptor Acetylcholinesterase

Choline & Acetate

Click to download full resolution via product page

Caption: Hypothetical inhibition of acetylcholinesterase by (R)-2-(Thiophen-3-yl)piperidine.
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Conclusion

(R)-2-(Thiophen-3-yl)piperidine represents a chiral building block with significant potential in
medicinal chemistry. While specific experimental data for this enantiomer is limited, this guide
provides a framework for its characterization based on data from analogous structures and
established analytical protocols. The exploration of its biological activity, particularly in the
context of neuroactive agents, warrants further investigation. The methodologies and predictive
data presented herein are intended to facilitate future research and development efforts
centered on this promising molecular scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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